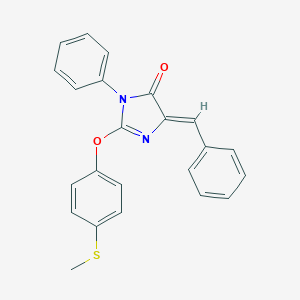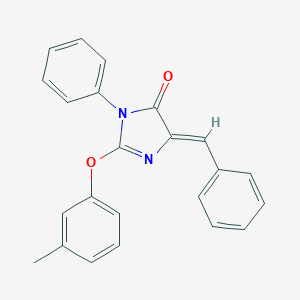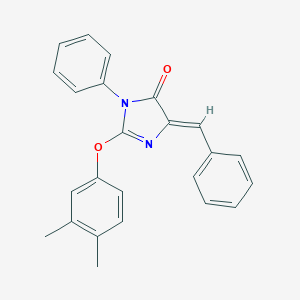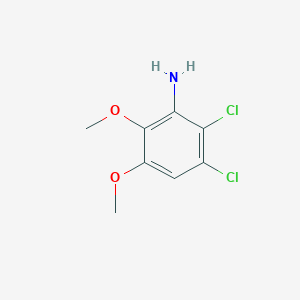![molecular formula C15H10FN B296016 4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
4-[(E)-4-Fluorostyryl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-4-Fluorostyryl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is commonly referred to as FSBN and has a molecular formula of C15H10FN.
Mécanisme D'action
The mechanism of action of FSBN is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. FSBN has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, FSBN has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotides in the body.
Biochemical and Physiological Effects:
FSBN has been shown to exhibit several biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, FSBN has been shown to exhibit neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FSBN has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which makes it easy to handle and store. Additionally, it exhibits potent inhibitory effects on specific enzymes and receptors, which make it a valuable tool for studying the mechanisms of various diseases. However, FSBN also has some limitations for use in laboratory experiments. It is a relatively expensive compound, which may limit its availability for some researchers. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on FSBN. One potential direction is the development of novel therapeutic agents based on FSBN. As a potent inhibitor of specific enzymes and receptors, FSBN has the potential to be developed into effective treatments for various diseases, including cancer and neurodegenerative disorders. Another potential direction is the further elucidation of its mechanism of action, which could lead to a better understanding of the underlying biology of these diseases. Finally, there is potential for the development of new synthetic methods for FSBN, which could improve its availability and reduce its cost.
Méthodes De Synthèse
FSBN can be synthesized through a variety of methods, including the Knoevenagel condensation reaction between 4-fluorobenzaldehyde and benzylidene malononitrile. This reaction yields FSBN as a yellow crystalline solid with a high purity level.
Applications De Recherche Scientifique
FSBN has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent inhibitory effects on several enzymes, including tyrosine kinases and phosphodiesterases. These inhibitory effects make FSBN a promising candidate for the development of novel therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C15H10FN |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
4-[(E)-2-(4-fluorophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10FN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h1-10H/b2-1+ |
Clé InChI |
HTRCAWLMLSLFPI-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)C#N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C#N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)



![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)

![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)

